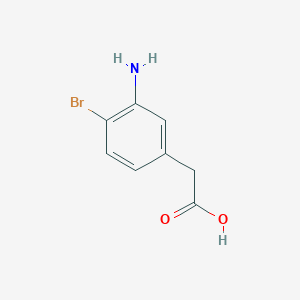
4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole
Vue d'ensemble
Description
4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole, also known as this compound-3-carboxylic acid, is an organic compound with a molecular formula of C5H3BrF3N2O2. It is a colorless, water-soluble solid that is used in the synthesis of pharmaceuticals and other organic compounds. It is a versatile building block for the synthesis of a wide range of compounds and is used in a variety of applications, including drug discovery and development, medicinal chemistry, and organic synthesis.
Applications De Recherche Scientifique
Regioflexible Functionalization
The chemical compound 4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole demonstrates versatile reactivity in modern organometallic methods, particularly in the site-selective functionalization of trifluoromethyl-substituted pyrazoles. It undergoes deprotonation and subsequent carboxylation, revealing different reaction sites for functionalization depending on the choice of reagent. This capability makes it a significant compound for synthesizing various isomers and congeners, thereby facilitating the exploration of new chemical entities (Schlosser et al., 2002).
Copper-catalyzed Synthesis
This compound is used in the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with various N-arylsydnone derivatives. This results in the synthesis of 4-trifluoromethyl pyrazoles under mild conditions, offering a chemoselective approach with excellent regioselectivity. This method provides a pathway for synthesizing these compounds in moderate to excellent yields, demonstrating the compound's role in facilitating efficient and selective synthetic processes (Lu et al., 2019).
Precursor for Pyrazole Synthesis
The compound serves as a precursor in the synthesis of diverse pyrazoles, demonstrating its importance in the preparation of 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles and other derivatives. This synthesis involves cyclocondensation reactions and substitution reactions, showcasing the compound's utility in creating a variety of pyrazole-based structures (Martins et al., 2013).
Exploration of Tautomerism
This compound has been studied for its tautomerism in both the solid state and in solution. This research provides insights into the tautomeric preferences and structural dynamics of bromo-substituted pyrazoles, contributing to a deeper understanding of the chemical behavior of these compounds (Trofimenko et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF3N2/c1-2-3(6)4(11-10-2)5(7,8)9/h1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSOUBXNWWZCNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371358 | |
| Record name | 4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60061-68-9 | |
| Record name | 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60061-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-methyl-5-(trifluoromethyl)pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














